molecular formula C16H13FN2O2 B1450804 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol CAS No. 876950-46-8

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Cat. No. B1450804
M. Wt: 284.28 g/mol
InChI Key: GMAHECNKCAMFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is a complex organic compound. It contains a total of 42 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a critical step in the synthesis of many complex organic compounds . Another approach involves the use of phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is quite complex. It contains a total of 42 bonds, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol can be quite complex. For instance, the protodeboronation of pinacol boronic esters is a critical step in many organic synthesis processes . The reaction of isoquinoline and α-halo ketone produces isoquinolium salt, which can be used in various reactions .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methoxyphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate safety measures .

properties

IUPAC Name

5-fluoro-2-[2-(4-methoxyphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-13-5-3-12(4-6-13)19-15(8-9-18-19)14-7-2-11(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHECNKCAMFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 2
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 5
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
Reactant of Route 6
5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.